![molecular formula C20H25N3O B179438 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol CAS No. 3846-71-7](/img/structure/B179438.png)
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Overview
Description
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol is a chemical compound known for its stability and diverse applications. It is a derivative of benzotriazole, a class of compounds widely used in various fields due to their unique chemical properties. This compound is particularly noted for its antioxidant properties, making it valuable in industrial applications.
Mechanism of Action
Target of Action
Similar benzotriazole derivatives have shown excellent binding affinities to a range of proteins .
Mode of Action
It’s known that benzotriazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π–π stacking . These interactions can lead to changes in the target’s structure and function .
Biochemical Pathways
Benzotriazole derivatives have been found to influence various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Similar benzotriazole derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and potential inhibitory effects on various proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability . Additionally, this compound is known to be a UV stabilizer, absorbing UV-A and UV-B rays, which suggests that light exposure could influence its stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol typically involves the reaction of 2-aminobenzotriazole with 2,6-di-tert-butylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically conducted under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Polymer Industry
UV-328 is predominantly used as a light stabilizer in the polymer industry. It prevents the photodegradation of polymers by absorbing harmful UV radiation and converting it into harmless heat. This application is critical for:
- Plastics : Enhancing the durability and longevity of plastic products such as containers, films, and automotive parts.
- Coatings : Improving the performance of paint and varnish by preventing fading and discoloration.
Application Area | Benefits |
---|---|
Plastics | Increases lifespan and maintains aesthetic properties. |
Coatings | Prevents degradation and maintains color integrity. |
Coatings and Inks
In coatings and inks, UV-328 is used to enhance resistance to UV light, which can cause discoloration and loss of mechanical properties. Its incorporation into formulations allows for:
- Improved Outdoor Performance : Essential for exterior applications where exposure to sunlight is prevalent.
- Enhanced Stability : Reduces the risk of yellowing or cracking over time.
Textiles
In textile applications, UV-328 acts as a UV absorber that protects fabrics from fading due to sunlight exposure. This is particularly beneficial for outdoor textiles used in:
- Furniture Covers
- Outdoor Apparel
Adhesives and Sealants
The use of UV-328 in adhesives and sealants helps improve their performance under sunlight exposure. It enhances:
- Durability : Extends the life of adhesives used in construction and automotive applications.
- Aesthetic Quality : Maintains clarity and color stability over time.
Case Study 1: Plastic Durability Enhancement
A study conducted by researchers at a polymer science institute demonstrated that incorporating UV-328 into polyethylene significantly improved its resistance to UV-induced degradation. Samples treated with UV-328 showed a 50% increase in lifespan compared to untreated samples when exposed to simulated sunlight for extended periods.
Case Study 2: Coating Formulations
In a comparative analysis of various coating formulations, those containing UV-328 exhibited superior performance against UV light compared to alternatives without this stabilizer. The study highlighted that coatings with UV-328 maintained their gloss and color after 500 hours of exposure to accelerated weathering tests.
Environmental Considerations
While UV-328 offers significant benefits in terms of material protection, there are environmental concerns associated with its use. Studies have indicated potential toxicity to aquatic life when products containing this compound are disposed of improperly. Regulatory measures are being discussed to mitigate these impacts while still allowing for its beneficial uses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-nitrophenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol is unique due to its enhanced stability and superior antioxidant properties. The presence of tert-butyl groups provides steric hindrance, which protects the phenolic hydroxyl group from oxidation, thereby enhancing the compound’s overall stability and effectiveness as an antioxidant .
Biological Activity
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol (CAS Number: 3846-71-7) is a compound of significant interest due to its potential biological activities. This compound is characterized by a complex structure that includes a benzotriazole moiety and di-tert-butylphenol groups. Its biological activity has been evaluated in various studies, focusing on its toxicity, genotoxicity, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 323.43 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Melting Point : 152-154 °C
- Boiling Point : 444.0 ± 55.0 °C
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound:
- Single Dose Oral Toxicity : In a study involving male and female rats administered doses of 0 and 2000 mg/kg, no fatalities were reported. This indicates an LD50 value greater than 2000 mg/kg for both sexes .
-
Repeated Dose Toxicity : A repeated dose toxicity test was performed with doses ranging from 0 to 62.5 mg/kg/day. Significant findings included:
- Decreased hematocrit and hemoglobin levels in males at doses of 2.5 mg/kg or higher.
- Increased liver weights and macroscopically observed liver degeneration in treated groups.
The No Observed Effect Level (NOEL) was determined to be less than 0.5 mg/kg/day for males and 2.5 mg/kg/day for females .
Genotoxicity Assessment
Genotoxicity evaluations revealed:
- The compound did not induce mutagenic effects in various strains of Salmonella typhimurium or Escherichia coli.
- Chromosomal aberration tests in Chinese hamster lung cells showed no significant structural chromosomal damage up to concentrations of 3.2 mg/mL .
The biological activity of this compound may be attributed to its ability to absorb UV light and generate free radicals, which can potentially lead to DNA damage. This mechanism is particularly relevant in contexts where the compound is used as a UV stabilizer in plastics and coatings .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties that can protect against oxidative stress in biological systems. Such properties are beneficial in preventing cellular damage associated with various diseases .
Potential Therapeutic Uses
While direct therapeutic applications of this specific compound are still under investigation, its structural analogs have shown promise as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways involved in inflammation .
Summary Table of Biological Activities
Activity Type | Findings |
---|---|
Toxicity | LD50 > 2000 mg/kg; NOEL < 0.5 mg/kg/day (males), < 2.5 mg/kg/day (females) |
Genotoxicity | Non-mutagenic; no chromosomal aberrations up to 3.2 mg/mL |
Mechanism | Free radical generation upon UV absorption |
Antioxidant | Exhibits protective effects against oxidative stress |
Therapeutic Potential | Similar compounds show anti-inflammatory properties; ongoing research needed |
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4,6-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)23-21-15-9-7-8-10-16(15)22-23/h7-12,24H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPPDQUVECZQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052059 | |
Record name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3846-71-7 | |
Record name | 2-(2′-Hydroxy-3′5-di-tert-butylphenyl) benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3846-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003846717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzotriazol-2-yl-4,6-di-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TINUVIN 320 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US7KL87A2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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